1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione consists of a five-membered pyrrolidine ring substituted at the 1-position with a (1R)-1-phenylethyl group and functionalized with two ketone moieties at positions 2 and 4. The stereochemical configuration at the chiral center of the phenylethyl substituent (C1) is critical to the compound’s spatial arrangement, influencing its intermolecular interactions and crystallographic packing.
The IUPAC name, This compound , reflects the R-configuration at the benzylic carbon, which induces asymmetry in the molecule. X-ray crystallographic studies of analogous pyrrolidine derivatives, such as (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, demonstrate that the (R)-configured phenylethyl group adopts a specific orientation relative to the pyrrolidine ring, minimizing steric hindrance and optimizing π-π stacking interactions with adjacent aromatic systems.
| Key Structural Features | Description |
|---|---|
| Pyrrolidine ring | Non-planar, envelope conformation with C3 atom out of plane |
| 2,4-Dione groups | Electron-withdrawing carbonyls at positions 2 and 4, enhancing ring rigidity |
| (1R)-1-Phenylethyl substituent | Chiral benzylic group inducing stereoelectronic effects |
| Bond angles (C2-C1-C6) | ~109.5°, consistent with sp³ hybridization at the chiral center |
Structure
3D Structure
Properties
CAS No. |
663198-67-2 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione |
InChI |
InChI=1S/C12H13NO2/c1-9(10-5-3-2-4-6-10)13-8-11(14)7-12(13)15/h2-6,9H,7-8H2,1H3/t9-/m1/s1 |
InChI Key |
MTZQVKQSLFWGKN-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC(=O)CC2=O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(=O)CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of an amine with a dicarboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a precursor in the synthesis of biologically active molecules. Its structural features allow it to participate in various chemical reactions that lead to the formation of complex pharmaceuticals. For instance, derivatives of pyrrolidine compounds have been explored for their potential therapeutic effects against several diseases, including cancer and neurological disorders.
Case Studies
- Anticonvulsant Activity : Research has shown that derivatives based on pyrrolidine structures exhibit anticonvulsant properties. A study synthesized new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, which were tested for their efficacy in treating seizures using established animal models .
Chemical Research
In chemical research, 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is utilized in the development of novel synthetic methodologies. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis.
Synthesis Techniques
The synthesis typically involves multi-step organic reactions that require precise control over conditions to maximize yield and purity. Notably, the compound can be modified to produce other functionalized derivatives that can further enhance its reactivity and application scope.
Numerous studies have investigated the biological activities associated with this compound. Its derivatives have been evaluated for various pharmacological effects, including:
- Analgesic Properties : Some derivatives have shown promising analgesic effects, making them candidates for pain management therapies.
- Sedative Effects : Research indicates that certain modifications to the pyrrolidine structure can enhance sedative properties, potentially leading to new treatments for anxiety or sleep disorders .
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science. Its unique chemical structure allows it to be incorporated into polymers or other materials where specific mechanical or thermal properties are desired.
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique features compared to this compound:
| Compound Name | Structure Features | Applications |
|---|---|---|
| 3,3-Dimethylpyrrolidine-2,4-dione | Lacks phenylethyl group; simpler structure | Synthetic intermediates |
| 1-(1R)-Phenylethylpyrrolidine-2,5-dione | Contains only two carbonyls; different reactivity | Anticonvulsant activity |
| 4-Amino-3,3-dimethylpyrrolidine | Amino substitution alters biological activity | Potential drug candidates for various diseases |
Mechanism of Action
The mechanism of action of 1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with similar structural features.
Pyrrolidine-2-one: A related compound with a different substitution pattern.
Prolinol: A pyrrolidine derivative with hydroxyl functional groups.
Uniqueness
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stereochemistry and functional groups contribute to its unique interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with two carbonyl groups at the 2 and 4 positions, along with a phenylethyl substituent. This unique structure contributes to its distinct chemical behavior and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C12H13N1O2 |
| Molecular Weight | 203.24 g/mol |
| Functional Groups | Carbonyl (C=O), Aromatic (C6H5) |
| Structural Characteristics | Pyrrolidine ring, stereochemistry (1R) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor and its binding affinity to specific receptors involved in inflammatory responses and cancer pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes that play crucial roles in metabolic pathways. For example, it has been shown to affect the activity of phospholipase A2, which is involved in inflammatory processes . The inhibition of such enzymes can lead to significant therapeutic effects, particularly in conditions characterized by excessive inflammation.
Receptor Binding
The phenylethyl group enhances the compound's interaction with various receptors, potentially increasing its efficacy as a therapeutic agent. Preliminary studies suggest that it may engage with opioid receptors and other targets related to pain modulation.
Biological Activities
This compound has been investigated for several biological activities:
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation through its action on specific biochemical pathways.
- Anticancer Properties : Initial studies suggest that it may exhibit anticancer effects by modulating cell signaling pathways involved in tumor growth and metastasis.
- Antimicrobial Activity : Some derivatives of similar pyrrolidine compounds have demonstrated antibacterial properties, indicating potential applications in treating infections .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- A study conducted on the anti-inflammatory effects revealed that the compound significantly reduced inflammatory markers in vitro when tested against macrophage cells .
| Study | Findings |
|---|---|
| In vitro anti-inflammatory | Reduced TNF-alpha levels by 30% at 50 µM |
| Anticancer screening | Induced apoptosis in cancer cell lines |
| Antimicrobial assays | Moderate inhibition against E. coli and S. aureus |
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrrolidine-2-one | Lacks phenylethyl group | Limited anti-inflammatory effects |
| Pyrrolidine-2,5-dione | Different substitution pattern | Exhibits different pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
